

Technical Guide: DL-4662 (Hydrochloride) Structural & Pharmacological Profiling

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671

[Get Quote](#)

Content Type: Technical Whitepaper Subject: DL-4662 (Synthetic Cathinone Derivative)

Audience: Forensic Toxicologists, Neuropharmacologists, and Analytical Chemists

Executive Technical Summary

DL-4662 (Hydrochloride) is a synthetic psychoactive substance belonging to the substituted cathinone class. Chemically defined as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, it represents a structural hybrid of pentedrone and 3,4-dimethoxy moieties typically found in phenethylamines like MDMA.

As a research standard, DL-4662 is primarily utilized in forensic toxicology and neuropharmacology to map the structure-activity relationships (SAR) of designer stimulants. Its mechanism involves the inhibition of monoamine transporters (DAT, NET, SERT), necessitating rigorous handling protocols due to its potent sympathomimetic properties.

Chemical Identity & Structural Analysis[1][2][3][4]

DL-4662 is an amphiphilic molecule existing as a hydrochloride salt to enhance water solubility for biological assays. Its structure is characterized by a chiral center at the

-carbon, though research standards are typically supplied as racemic mixtures (-enantiomers).

Physicochemical Data Table

Property	Specification
IUPAC Name	1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one monohydrochloride
Common Code	DL-4662
Molecular Formula	
Formula Weight	301.8 g/mol (Salt) / 265.35 g/mol (Free Base)
CAS Number	1674389-55-9 (Free Base) / N/A (HCl salt specific)
Physical State	Crystalline Solid
Solubility	DMSO (>10 mg/mL), Ethanol (5 mg/mL), PBS pH 7.2 (10 mg/mL)
	234, 283, 315 nm
SMILES	<chem>CCCC(NCC)C(=O)C1=CC(=C(OC)C=C1)OC.Cl</chem>

Structural Homology

DL-4662 is structurally derived from Pentedrone (an

-propylaminoketone). The addition of two methoxy groups at the 3 and 4 positions of the phenyl ring significantly alters its lipophilicity and binding affinity compared to the parent compound.

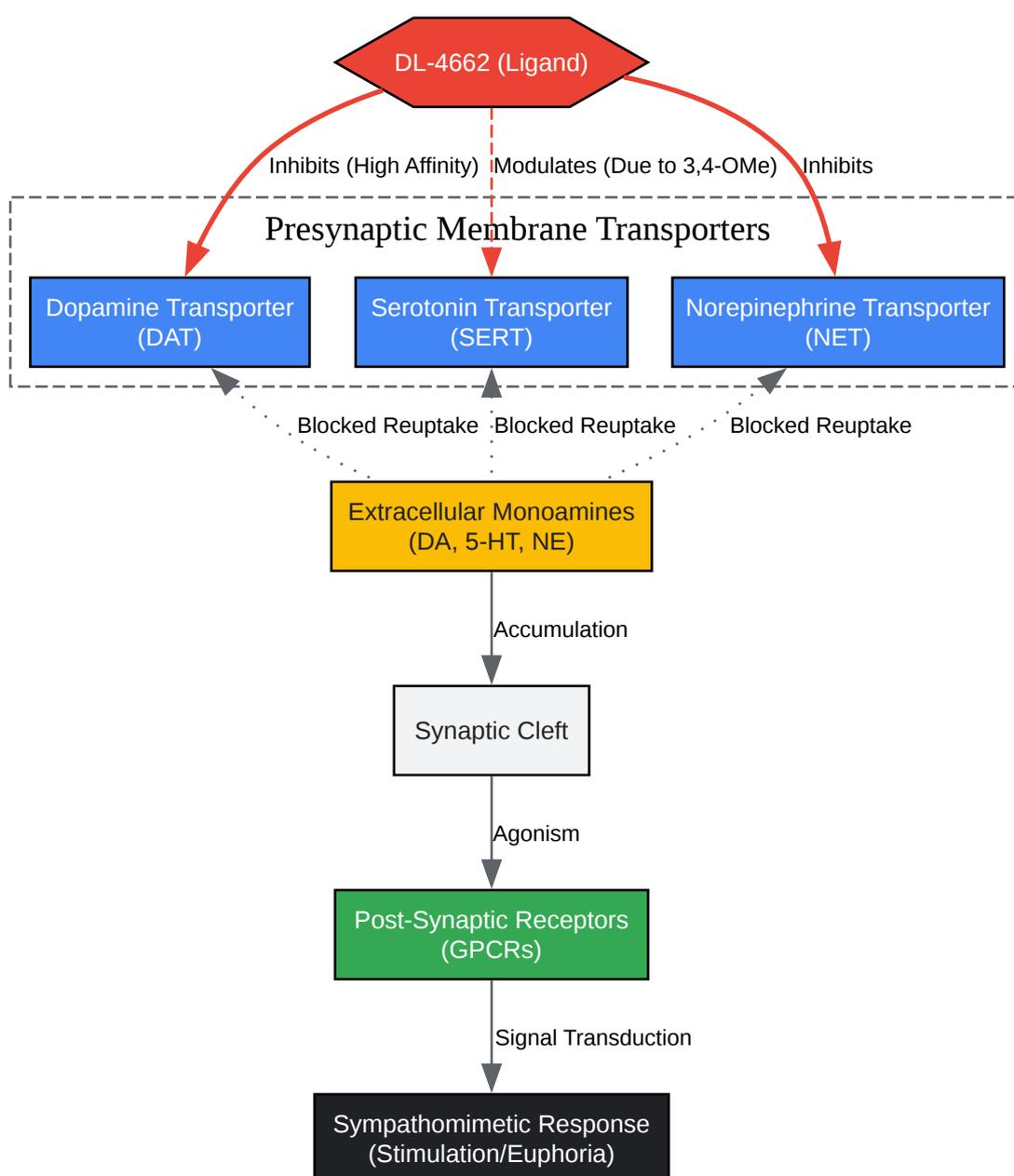
- Core Scaffold:
 - keto phenethylamine (Cathinone).
- N-Substitution: Ethyl group (increases metabolic stability vs. methyl).
- Ring Substitution: 3,4-Dimethoxy (mimics the ring substitution of 3,4-DMMC or MDMA).

Mechanism of Action: Monoamine Transporter Modulation

The pharmacological activity of DL-4662 is mediated through the interaction with plasma membrane monoamine transporters. Unlike simple releasers, substituted cathinones with long alkyl chains (like the pentyl chain in DL-4662) often act as potent reuptake inhibitors with varying degrees of substrate activity.

Signaling Pathway (Sympathomimetic Action)

The compound blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, leading to increased extracellular monoamine concentrations.



[Click to download full resolution via product page](#)

Figure 1: Pharmacological interaction of DL-4662 with monoamine transporters. The red lines indicate the inhibitory blockade of reuptake pumps.

Experimental Protocols: Analytical Identification

For researchers in forensic toxicology, identifying DL-4662 in biological matrices requires distinguishing it from isobaric cathinones.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate DL-4662 from plasma or urine.

- Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX). Condition with 2 mL Methanol followed by 2 mL water.
- Loading: Acidify sample (pH 3-4) and load onto the cartridge.
- Washing: Wash with 2 mL 0.1N HCl, followed by 2 mL Methanol (to remove neutrals/acids).
- Elution: Elute basic analytes (DL-4662) with 2 mL of 5% Ammonium Hydroxide in Methanol.
- Reconstitution: Evaporate solvent under nitrogen at 40°C and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Objective: Quantitation and confirmation.

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- MRM Transitions (Precursor

Product):

- Quantifier: 266.2

221.1 (Loss of ethylamine).

- Qualifier: 266.2

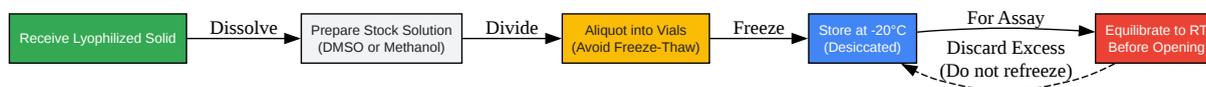
165.1 (Substituted benzoyl fragment).

Handling, Stability & Safety

DL-4662 is a potent psychoactive research chemical. Strict adherence to Chemical Hygiene Plans (CHP) is mandatory.

Storage & Stability Workflow

To prevent degradation (oxidation of the ketone or hydrolysis), follow this logic:



[Click to download full resolution via product page](#)

Figure 2: Stability preservation workflow for DL-4662 reference standards.

Safety Directives

- Hazard Class: Acute Toxicant (Oral/Inhalation).
- PPE: Nitrile gloves (double-gloving recommended), N95/P100 respirator if handling powder outside a fume hood.
- Deactivation: Degrade excess material using 10% bleach solution (oxidation) prior to disposal as hazardous chemical waste.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102144588, DL-4662. Retrieved from [[Link](#)]
- Błażewicz, A., et al. (2017).[1] Identification and structural characterization of novel synthetic cathinones. Forensic Toxicology, 35(2), 317-332.[1] Retrieved from [[Link](#)]
- Weiß, J. A., et al. (2015).[1] Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.[1][2][3][4] Journal of Separation Science, 38(5), 825-828.[1] Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. [GSRS](https://gsrs.ncats.nih.gov) [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Technical Guide: DL-4662 (Hydrochloride) Structural & Pharmacological Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164671#dl-4662-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com